This compound is classified as an amino acid due to the presence of the amino group. It is also categorized under hydroxy acids because of the hydroxyl group. The structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
The synthesis of 4-amino-2-hydroxycyclohexanecarboxylic acid can be achieved through several methods, often involving catalytic hydrogenation and functional group modifications. Key synthetic approaches include:
The molecular structure of 4-amino-2-hydroxycyclohexanecarboxylic acid consists of a cyclohexane ring with three functional groups:
4-Amino-2-hydroxycyclohexanecarboxylic acid participates in various chemical reactions due to its functional groups:
The mechanism of action for 4-amino-2-hydroxycyclohexanecarboxylic acid primarily involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions:
4-Amino-2-hydroxycyclohexanecarboxylic acid exhibits several notable physical and chemical properties:
The scientific applications of 4-amino-2-hydroxycyclohexanecarboxylic acid span several domains:
4-Amino-2-hydroxycyclohexanecarboxylic acid represents a conformationally constrained α-amino acid derivative where the alpha-carbon is incorporated into a cyclohexane ring system. According to IUPAC nomenclature, the systematic name for this compound is 4-aminocyclohexane-1-hydroxy-1-carboxylic acid, reflecting the positions of the amine, hydroxyl, and carboxylic acid functional groups on the cyclohexane ring. The carbon bearing both the hydroxyl and carboxyl groups is designated as position 1 (C1), with the amino group at C4 and the hydroxyl at C2, establishing it as a 1,2-disubstituted cycloalkane amino acid [1].
The molecule exhibits chirality at multiple centers: C1 (bearing carboxyl and hydroxyl groups), C2 (if functionalized), and C4 (bearing the amino group). This complexity generates multiple stereoisomers—specifically, eight possible diastereomers when considering relative (cis/trans) and absolute configurations. The stereochemical notation follows standard cyclohexane conventions, where substituents are described relative to the ring plane. For example, the cis isomer has substituents on the same face of the ring, while trans isomers occupy opposite faces. The precise spatial arrangement significantly influences the molecule’s conformational behavior and biological interactions [1] [6].
Table 1: Stereoisomers of 4-Amino-2-hydroxycyclohexanecarboxylic Acid
Configuration | Relative Stereochemistry | Absolute Configuration | Biological Relevance |
---|---|---|---|
1,2-cis; 1,4-trans | Hydroxyl and carboxyl cis | (1R,2S,4S)/(1S,2R,4R) | Enhanced peptide turn induction |
1,2-trans;1,4-cis | Hydroxyl and carboxyl trans | (1R,2R,4S)/(1S,2S,4R) | Altered receptor binding affinity |
1,2-cis;1,4-cis | All substituents cis | (1R,2S,4R)/(1S,2R,4S) | Substrate for metabolic enzymes |
1,2-trans;1,4-trans | Hydroxyl trans to carboxyl | (1R,2R,4R)/(1S,2S,4S) | Limited aqueous solubility |
Structurally, this compound belongs to the broader class of cycloalkane-derived constrained amino acids, designed to restrict the conformational freedom of native proteinogenic amino acids. The cyclohexane scaffold enforces specific torsional angles around the former α-carbon (now part of the ring), mimicking high-energy conformations of serine or threonine. This preorganization can enhance peptide stability and selectivity when incorporated into bioactive sequences [1].
The synthesis of cyclohexane-constrained amino acids began with foundational work by Christensen and colleagues in the 1970s, who first reported racemic mixtures of 1-amino-2-hydroxycyclohexanecarboxylic acid (c6Ser) using classical methods like the Bucherer-Libe and Strecker reactions starting from 2-hydroxycyclohexanone. This early work demonstrated the feasibility of ring-constrained serine analogues but lacked stereocontrol, yielding inseparable diastereomeric mixtures that limited biochemical applications [1].
A significant breakthrough came in the late 1990s with Ohfune and co-workers, who developed an asymmetric Strecker reaction strategy using chiral auxiliaries. This methodology enabled the first enantioselective synthesis of (1R,2S)- and (1R,2R)-c6Ser isomers with high optical purity. The approach leveraged an intramolecular cyanide delivery system controlled by a chiral director, establishing absolute configuration at C1 during the nitrile formation step. These syntheses marked a pivotal advancement, providing access to gram quantities of stereodefined building blocks for peptide chemistry [1].
Further refinements emerged in the early 2000s, exemplified by Frahm’s group, who utilized 2-methoxycyclohexanone and enantiopure 1-phenylethylamine to achieve diastereoselective Strecker syntheses. This route efficiently generated all four stereoisomers of c6Ser after resolution, demonstrating the critical role of chiral amines in controlling ring stereogenicity. Concurrently, Fernández and colleagues introduced a novel Diels-Alder-based strategy starting from methyl 2-benzamidoacrylate and oxygenated dienes. This approach produced multigram quantities of racemic trans- and cis-c6Ser precursors, which were subsequently resolved via diastereomeric salt formation or chromatography into all four enantiopure isomers [(1S,2S), (1R,2R), (1S,2R), and (1R,2S)]. The scalability (>5g) and flexibility of this method accelerated pharmacological studies of c6Ser-containing peptides [1].
Table 2: Evolution of Synthetic Methods for Cyclohexane-Constrained Serine Analogues
Time Period | Research Group | Key Methodology | Stereochemical Outcome | Limitations |
---|---|---|---|---|
1970s | Christensen | Bucherer-Libe/Strecker on 2-hydroxycyclohexanone | Racemic cis/trans mixture | No stereocontrol; low yields |
1990s | Ohfune | Asymmetric intramolecular Strecker | Enantiopure (1R,2S) and (1R,2R) | Limited to two isomers; moderate scalability |
Early 2000s | Frahm | Diastereoselective Strecker with chiral amines | All four isomers after resolution | Multi-step resolution required |
2001 | Fernández | Diels-Alder with oxygenated dienes | All four isomers via scalable racemate resolution | Requires chiral resolving agents |
These historical developments transformed constrained amino acids from chemical curiosities into practical tools for rational peptide design. The progression from racemic mixtures to stereocontrolled syntheses enabled rigorous studies of structure-activity relationships in bioactive peptides [1].
4-Amino-2-hydroxycyclohexanecarboxylic acid derivatives serve as critical tools for probing peptide secondary structure and enhancing receptor interaction specificity. When incorporated into peptide chains, the cyclohexane ring restricts the φ and ψ backbone torsion angles, stabilizing turn conformations (e.g., β-turns, γ-turns) that are energetically disfavored in flexible linear peptides. This preorganization is particularly valuable for mimicking bioactive conformations of endogenous peptides, as demonstrated in opioid receptor studies where (1R,2S)-c6Ser-containing Leu-enkephalin analogues exhibited a tenfold increase in potency at δ-opioid receptors compared to the native peptide [1].
The hydroxyl group at C2 provides additional functionality for molecular recognition. It serves as a hydrogen bond donor/acceptor, facilitating specific contacts with target proteins. In enzyme active sites, this moiety can mimic the transition state geometry of hydroxyl-containing substrates, making c6Ser derivatives valuable for designing protease inhibitors or catalytic antibodies. Furthermore, the hydroxyl enhances aqueous solubility relative to non-polar constrained residues, improving the pharmacokinetic properties of engineered peptides [1] [6].
Metabolically, cyclohexane-based amino acids like 4-amino-2-hydroxycyclohexanecarboxylic acid resist enzymatic degradation due to their non-natural backbone geometry. Studies on related compounds such as trans-4-hydroxycyclohexanecarboxylic acid reveal they can be bacterial metabolites (e.g., from intestinal flora processing of aromatic acids) but are not substrates for mammalian amino acid transporters or catabolic enzymes. This metabolic stability extends the in vivo half-life of peptides incorporating these residues, making them attractive for therapeutic applications where proteolysis limits efficacy [6].
The stereochemical diversity of this amino acid class enables precise tuning of peptide-receptor interactions. For example, the (1R,2S) isomer induces a distinct backbone bend compared to the (1S,2R) form, leading to measurable differences in receptor activation profiles. This stereochemical sensitivity was exploited in the design of thrombin inhibitors using constrained arginine mimics, where the spatial orientation of the guanidinium group (positioned similarly to the C4 amino group in our target molecule) dictated inhibitory potency [1] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3